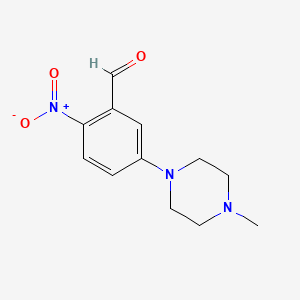

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)11-2-3-12(15(17)18)10(8-11)9-16/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVUYQMGLWLWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

This guide provides a comprehensive technical overview of the synthesis of 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic pathways, mechanistic underpinnings, and practical experimental protocols.

Introduction and Strategic Importance

This compound, with the molecular formula C₁₂H₁₅N₃O₃, is a valuable building block in organic synthesis.[1] The presence of the nitro group, the benzaldehyde functionality, and the methylpiperazine moiety provides multiple reactive sites for further chemical transformations.[1] This strategic combination makes it a sought-after precursor for the development of novel therapeutic agents, particularly in the fields of oncology and neuroscience.[1]

Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, typically a halogen, from an activated aromatic ring by a nucleophile.

The logical workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Mechanistic Insights: The SNAr Pathway

The SNAr mechanism proceeds via a two-step addition-elimination process. The key to this reaction's success lies in the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing group, in this case, the nitro group (-NO₂), is crucial. This group, positioned ortho to the leaving group, activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.

The reaction mechanism can be visualized as follows:

Caption: Simplified representation of the SNAr mechanism.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound based on established methodologies for SNAr reactions. While 5-chloro-2-nitrobenzaldehyde is a common starting material, 5-fluoro-2-nitrobenzaldehyde is often preferred due to the higher electronegativity of fluorine, which enhances the rate of nucleophilic attack.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| 5-Fluoro-2-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | >98% |

| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 | >99% |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - |

Detailed Synthesis Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-nitrobenzaldehyde (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous dimethylformamide (DMF) to the flask.

-

Nucleophile Addition: To the stirred suspension, add N-methylpiperazine (1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to yield the pure product.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aldehyde proton, aromatic protons, and the protons of the methyl and piperazine groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the methyl and piperazine moieties. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (249.27 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch, the N-O stretching of the nitro group, and C-N stretching of the piperazine ring. |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling: N-Methylpiperazine is corrosive and flammable. 5-Fluoro-2-nitrobenzaldehyde is an irritant. Handle these chemicals with care. DMF is a skin and respiratory irritant.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and reliable method. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable intermediate can be obtained in high yield and purity. This guide provides a solid foundation for researchers to successfully synthesize this compound and utilize it in their downstream applications.

References

Sources

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde CAS number 904895-82-5

An In-Depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde (CAS 904895-82-5)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore the mechanistic basis of its synthesis via nucleophilic aromatic substitution, and detail its chemical reactivity. A significant focus is placed on its application as a critical intermediate in the development of advanced pharmaceutical agents, most notably as a precursor to a new class of SIRT6 inhibitors for potential therapeutic use in type 2 diabetes.[1][2] This document provides field-proven experimental protocols for its synthesis and a representative downstream derivatization, designed for researchers and scientists in drug development.

Compound Profile and Physicochemical Properties

This compound, registered under CAS number 904895-82-5, is an organic compound featuring a benzaldehyde core functionalized with a nitro group at the 2-position and a 4-methylpiperazine moiety at the 5-position.[3][4] This specific arrangement of functional groups—an electrophilic aldehyde, an electron-withdrawing nitro group, and a nucleophilic piperazine ring—confers a unique reactivity profile, making it a highly versatile intermediate in organic synthesis.[3][5] Its emergence in the early 21st century, as indicated by its CAS registry date, aligns with the growing demand for complex heterocyclic scaffolds in drug discovery programs.[3]

The key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 904895-82-5 | [4][6] |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [3][4] |

| Molecular Weight | 249.27 g/mol | [3][7] |

| MDL Number | MFCD20485290 | [4][6] |

| Purity (Typical) | ≥95-98% | [6][8] |

| Appearance | Yellow crystalline powder (typical for related nitrobenzaldehydes) | [9][10] |

Synthesis and Mechanistic Rationale

The most logical and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the powerful electron-withdrawing nature of the nitro group to facilitate the displacement of a halide leaving group.

2.1 The SNAr Mechanism: An Electronically Driven Pathway

The SNAr mechanism is fundamentally different from SN1 or SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.[11][12] The reaction proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (1-methylpiperazine) on the carbon atom bearing the leaving group.

-

Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The stability of this complex is the cornerstone of the SNAr reaction. The electron density from the incoming nucleophile is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly lowers the activation energy of the reaction.

-

Elimination and Aromatization: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., chloride), yielding the final substituted product.

The presence of the nitro group ortho to the aldehyde and para to the site of substitution is critical; it activates the ring towards nucleophilic attack, making the reaction feasible under practical laboratory conditions.[11][13]

Caption: The Addition-Elimination mechanism for SNAr synthesis.

Chemical Reactivity and Synthetic Utility

The title compound is a versatile synthetic intermediate due to its three distinct functional regions:

-

Aldehyde Group: The carbonyl group is a prime site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form imines (Schiff bases), with hydrazines to form hydrazones, and can undergo reduction to an alcohol or oxidation to a carboxylic acid.[3][14] These transformations are fundamental for extending the molecular scaffold.

-

Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-based reagents (e.g., SnCl₂).[3] This transformation is particularly significant as it provides a direct route to 2-amino-5-(4-methylpiperazin-1-yl)benzaldehyde and its derivatives, including the biologically active 5-(4-methylpiperazin-1-yl)-2-nitroaniline scaffold.[1][2]

-

4-Methylpiperazine Moiety: The tertiary amine of the piperazine ring provides a basic site and can be quaternized. This moiety is frequently incorporated into drug candidates to improve aqueous solubility and pharmacokinetic properties.

Applications in Drug Discovery: A Gateway to SIRT6 Inhibitors

While preliminary studies suggest general antioxidant or cytotoxic properties for related structures, the most compelling application for this compound is as a key precursor in the synthesis of selective SIRT6 inhibitors.[3]

SIRT6 is a histone deacetylase that has emerged as a promising therapeutic target for type 2 diabetes.[1][2] A closely related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline , has been identified as a potent and selective SIRT6 inhibitor with an IC₅₀ value of 4.93 μM.[1][2] In animal models of type 2 diabetes, this inhibitor was shown to increase the levels of glucose transporter GLUT-1, leading to a reduction in blood glucose.[1][2]

The title compound, this compound, is a direct precursor to this class of inhibitors. The synthetic pathway involves the reduction of the nitro group to an aniline, a standard and high-yielding transformation. This positions our subject compound as a critical and high-value intermediate for researchers developing novel therapeutics targeting metabolic diseases.

Sources

- 1. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound [smolecule.com]

- 4. appchemical.com [appchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 904895-82-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound - CAS:904895-82-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. Macklin - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. ojs.wiserpub.com [ojs.wiserpub.com]

structure elucidation of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

An In-depth Technical Guide to the Structure Elucidation of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Foreword: A Logic-Driven Approach to Molecular Architecture

This document eschews a rigid, templated approach. Instead, it presents a logical, self-validating workflow that begins with foundational data and progressively builds a complete, irrefutable structural model. We will move from determining the basic molecular formula to identifying functional groups and, finally, to assembling the precise atomic connectivity through advanced spectroscopic techniques. Each step is explained not merely as a protocol but as a strategic decision, reflecting the thought process of an experienced analytical scientist.

Foundational Analysis: Molecular Mass and Formula

The first step in characterizing any unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough precision to constrain the elemental composition to a single possibility.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS using a technique like Electrospray Ionization (ESI) is ideal for this molecule due to the presence of nitrogen atoms in the piperazine ring, which are easily protonated to form a pseudomolecular ion [M+H]⁺. This provides a highly accurate mass that is crucial for confirming the elemental composition.

Expected Results for C₁₂H₁₅N₃O₃:

-

Molecular Formula: C₁₂H₁₅N₃O₃

-

Monoisotopic Molecular Weight: 249.1113 g/mol [2]

-

Expected [M+H]⁺ Ion: 250.1192 m/z

A typical fragmentation pattern in Electron Ionization (EI) might involve the loss of the aldehyde group (-CHO) or cleavage within the piperazine ring, providing initial structural clues. For instance, the loss of a CHO group (29 Da) is a common fragmentation for benzaldehydes.[3][4]

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.

-

Analysis: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over a mass range of 50-500 m/z.

-

Data Processing: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Functional Group Identification: The Infrared Signature

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Rationale: The proposed structure contains several distinct functional groups—an aromatic aldehyde, a nitro group, and a tertiary amine within the piperazine ring—each with a well-defined IR absorption band. Identifying these bands provides strong evidence for the correctness of the proposed structure.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| ~3030 | Aromatic C-H | Stretch | Weak to Medium |

| ~2950-2800 | Aliphatic C-H (Piperazine) | Stretch | Medium |

| ~2850 & ~2750 | Aldehyde C-H | Stretch (Fermi Doublet) | Weak, but diagnostic |

| ~1705 | Aldehyde C=O | Stretch | Strong, Sharp |

| ~1600 & ~1475 | Aromatic C=C | Stretch | Medium |

| ~1530 & ~1350 | Aromatic Nitro N-O | Asymmetric & Symmetric Stretch | Strong |

| ~1150 | C-N (Piperazine) | Stretch | Medium |

References for IR data:[5],[6],[7],[8],[9]

The presence of a strong, sharp peak around 1705 cm⁻¹ is highly indicative of a conjugated aldehyde.[6] Similarly, two strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of an aromatic nitro group.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Label the significant peaks and assign them to the corresponding functional groups.

Probing the Conjugated System: UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Rationale: The 2-nitrobenzaldehyde core contains a conjugated system of π-electrons. The presence of the electron-donating piperazine group and the electron-withdrawing nitro and aldehyde groups extends this conjugation and influences the energy of the electronic transitions. The resulting spectrum is a characteristic signature of this specific electronic arrangement. Aromatic compounds typically show absorptions between 200-400 nm.[9] The nitroaromatic system is expected to produce significant absorption in the UV-Vis region.[10][11]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to an approximate concentration of 1-10 µg/mL.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (as a blank).

-

Data Acquisition: Fill a second quartz cuvette with the sample solution and scan over a wavelength range of 200-600 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

The Definitive Proof: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

¹H NMR: Proton Environment Mapping

Rationale: ¹H NMR provides the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons in each environment (integration).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| H-α (CHO) | ~10.4 | s (singlet) | 1H | Highly deshielded aldehyde proton adjacent to an electron-withdrawing nitro group.[12],[13] |

| H-3 | ~8.0 | d (doublet) | 1H | Aromatic proton ortho to the electron-withdrawing nitro group, deshielded. |

| H-6 | ~7.8 | dd (doublet of doublets) | 1H | Aromatic proton ortho to the aldehyde and meta to the piperazine. |

| H-4 | ~7.2 | d (doublet) | 1H | Aromatic proton ortho to the electron-donating piperazine group, shielded. |

| H-β (Pip) | ~3.4 | t (triplet) | 4H | Piperazine protons adjacent to the aromatic ring. |

| H-γ (Pip) | ~2.6 | t (triplet) | 4H | Piperazine protons adjacent to the N-methyl group. |

| H-δ (CH₃) | ~2.4 | s (singlet) | 3H | Methyl group protons on the piperazine nitrogen. |

Note: "Pip" refers to the piperazine ring. Chemical shifts are predictions and may vary. Coupling constants (J-values) for aromatic protons would be expected in the range of ~8-9 Hz for ortho coupling and ~2-3 Hz for meta coupling.

¹³C NMR: The Carbon Skeleton

Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Assignment | Predicted Shift (ppm) | Rationale |

| C-α (CHO) | ~189 | Deshielded aldehyde carbonyl carbon.[12] |

| C-2 (C-NO₂) | ~150 | Aromatic carbon attached to the electron-withdrawing nitro group. |

| C-5 (C-Pip) | ~145 | Aromatic carbon attached to the electron-donating piperazine nitrogen. |

| C-1 (C-CHO) | ~135 | Quaternary aromatic carbon attached to the aldehyde. |

| C-6 | ~130 | Aromatic methine carbon. |

| C-3 | ~125 | Aromatic methine carbon. |

| C-4 | ~115 | Aromatic methine carbon shielded by the adjacent piperazine group. |

| C-γ (Pip) | ~55 | Piperazine carbons adjacent to the N-methyl group. |

| C-β (Pip) | ~48 | Piperazine carbons adjacent to the aromatic ring. |

| C-δ (CH₃) | ~46 | Methyl carbon on the piperazine nitrogen. |

2D NMR: Assembling the Puzzle

Rationale: While 1D NMR suggests the pieces of the molecule, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings. We expect to see correlations between adjacent aromatic protons (H-3/H-4, H-4/H-6) and between the two sets of piperazine protons (H-β/H-γ).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the ultimate tool for connecting molecular fragments. Key expected correlations include:

-

From the aldehyde proton (H-α) to the aromatic carbons C-1 and C-6.

-

From the piperazine protons (H-β) to the aromatic carbons C-4 and C-6.

-

From the methyl protons (H-δ) to the piperazine carbons (C-γ).

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire standard 2D COSY, HSQC, and HMBC spectra using the spectrometer's predefined parameter sets.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent peak. Analyze the 1D and 2D spectra to make complete and unambiguous assignments.

The Elucidation Workflow: A Visual Guide

A systematic approach ensures all data is integrated logically to arrive at the final structure. The following workflow illustrates this process.

Caption: A logical workflow for structure elucidation, from initial analysis to final confirmation.

Visualizing the Connections: Key HMBC Correlations

The HMBC experiment provides the definitive evidence for connecting the molecular fragments. The diagram below illustrates the most critical 2- and 3-bond correlations that piece together the final structure.

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Conclusion

By systematically applying a suite of modern spectroscopic techniques, the structure of this compound can be elucidated with a high degree of confidence. The process begins with establishing the molecular formula via HRMS and identifying key functional groups with IR spectroscopy. The core of the proof lies in a comprehensive NMR analysis, where 1D spectra provide information on the individual atomic environments and 2D spectra (COSY, HSQC, and particularly HMBC) reveal the precise connectivity of the molecular framework. This logic-driven, multi-technique approach ensures a self-validating and unambiguous structural assignment, forming a reliable foundation for any subsequent research or development activities.

References

-

ResearchGate. (a) UV-vis absorption spectra of different nitroaromatic compounds. Available at: [Link]

-

Analytica Chimica Acta. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]

-

Appchem. This compound | 904895-82-5. Available at: [Link]

-

ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of.... Available at: [Link]

-

NIST WebBook. Benzaldehyde, 2-nitro-. Available at: [Link]

-

Atmospheric Chemistry and Physics. Composition and light absorption of nitroaromatic compounds in organic aerosols from laboratory biomass burning. Available at: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. Available at: [Link]

-

ResearchGate. Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Calgary. IR: nitro groups. Available at: [Link]

-

PubChem. 2-Nitrobenzaldehyde. Available at: [Link]

-

ResearchGate. GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... Available at: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Chemistry Stack Exchange. What is the substituent on this benzaldehyde? (MS attached). Available at: [Link]

Sources

- 1. Buy this compound [smolecule.com]

- 2. appchemical.com [appchemical.com]

- 3. Benzaldehyde, 2-nitro- [webbook.nist.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. researchgate.net [researchgate.net]

- 11. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-Nitrobenzaldehyde(552-89-6) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Introduction

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest to the chemical, pharmaceutical, and life sciences research communities. Structurally, it integrates three key functional moieties: an electrophilic aldehyde group, a strongly electron-withdrawing nitro group, and a nucleophilic 4-methylpiperazine ring. This unique combination of functionalities makes it a highly versatile synthetic intermediate and a valuable building block, particularly in the design and development of novel therapeutic agents. The strategic placement of the nitro group ortho to the aldehyde and meta to the piperazine substituent dictates its reactivity and utility. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol grounded in established mechanistic principles, its applications in drug discovery, and essential safety and handling procedures for laboratory use.

Section 1: Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key physicochemical properties of this compound have been compiled from various chemical data providers and are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 904895-82-5 | [2] |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [2] |

| Molecular Weight | 249.27 g/mol | [1][2] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 154 °C | [3] |

| Boiling Point | 437.0 ± 45.0 °C (Predicted) | [3] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [3] |

| SMILES | O=CC1=CC(N2CCN(C)CC2)=CC=C1=O | [2] |

| Spectroscopic Data | 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available from various commercial suppliers. Researchers should obtain a Certificate of Analysis (CoA) with batch-specific spectra for verification. |

Section 2: Synthesis and Mechanistic Insights

The primary and most efficient route for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This mechanism is highly effective due to the electronic properties of the precursor molecule.

Mechanistic Rationale (E-E-A-T)

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[4] The choice of 5-fluoro-2-nitrobenzaldehyde as the starting material is strategic for several reasons:

-

Activation: The aromatic ring is "activated" toward nucleophilic attack by the powerfully electron-withdrawing nitro group (-NO₂). This group delocalizes the negative charge of the intermediate through resonance, stabilizing it.[5]

-

Leaving Group: Fluorine is an excellent leaving group in SₙAr reactions. Despite being the most electronegative halogen, its small size and the high polarity of the C-F bond make the attached carbon highly electrophilic and susceptible to attack.[4]

-

Regioselectivity: The nitro group, being meta to the fluorine leaving group, provides the necessary resonance stabilization for the intermediate Meisenheimer complex, making the reaction regiochemically favored and efficient.[6]

The nucleophile, 1-methylpiperazine, attacks the carbon bearing the fluorine, leading to the formation of the resonance-stabilized Meisenheimer complex. A subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the final product.

Experimental Protocol: Synthesis via SₙAr

This protocol describes the synthesis of this compound from 5-fluoro-2-nitrobenzaldehyde. It is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity confirmed by standard analytical techniques (NMR, LC-MS).

Materials:

-

5-Fluoro-2-nitrobenzaldehyde (1.0 eq)

-

1-Methylpiperazine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-fluoro-2-nitrobenzaldehyde (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of starting material).

-

Stir the solution until the starting material is fully dissolved.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution. This base acts as a scavenger for the HF formed during the reaction.

-

Add 1-methylpiperazine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with deionized water, followed by brine, to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via SₙAr.

Section 3: Key Chemical Reactions and Applications in Drug Discovery

The utility of this compound lies in its capacity to serve as a scaffold for more complex molecules. The aldehyde and nitro groups are key handles for subsequent transformations.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various established methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., with iron powder in acetic acid or sodium dithionite). This transformation is critical as it unmasks a nucleophilic aniline, converting the molecule into 2-amino-5-(4-methylpiperazin-1-yl)benzaldehyde . This aniline derivative is a common precursor in medicinal chemistry.[1][7]

-

Reactions of the Aldehyde Group: The aldehyde carbonyl is a site for numerous reactions, including reductive amination, Wittig reactions, and, most importantly, condensation reactions with amines to form Schiff bases (imines).[1]

Application as a Precursor for Tyrosine Kinase Inhibitors

Protein tyrosine kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] Consequently, they are major targets for drug development. The aniline derivative obtained from our title compound is an ideal starting point for building kinase inhibitors. For instance, it can be condensed with other heterocyclic structures to form scaffolds that mimic the ATP-binding site of kinases, such as the epidermal growth factor receptor (EGFR).[7]

Drug Discovery Pathway Diagram

Caption: Pathway from the title compound to a potential kinase inhibitor scaffold.

Section 4: Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not universally available, its hazards can be reliably inferred from structurally similar compounds like 2-nitrobenzaldehyde. The following protocols are based on established best practices for handling aromatic nitro compounds and aldehydes.

Expected Hazards (based on analogs)

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Dispensing: Avoid generating dust when weighing or transferring the solid. Use a spatula and weigh onto a tared weigh boat inside the fume hood.

-

Spill Response: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid raising dust. Place the contaminated material in a sealed container for hazardous waste disposal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically valuable molecule with a well-defined role as a precursor in medicinal chemistry and organic synthesis. Its preparation via the robust SₙAr pathway is efficient and scalable. The strategic arrangement of its functional groups allows for sequential, controlled modifications, making it an ideal starting point for constructing complex molecular architectures, most notably scaffolds for potent kinase inhibitors. Researchers and drug development professionals can leverage the properties and reactivity outlined in this guide to accelerate their research programs, provided that all handling and safety protocols are strictly followed.

References

-

Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. Available at: [Link]

-

ResearchGate. (2021). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Available at: [Link]

-

Appchem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Li, L., et al. (2010). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1268. Available at: [Link]

-

Sakr, M., et al. (2021). Design, Synthesis of Analgesics and Anticancer of Some New Derivatives of Benzimidazole. International Journal of Organic Chemistry, 11, 144-169. Available at: [Link]

-

LuoEn. (n.d.). 5-(4-Methyl-piperazin-1-yl)-2-nitro-benzaldehyde. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 6, 2026, from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution. Retrieved January 6, 2026, from [Link]

Sources

- 1. Buy this compound [smolecule.com]

- 2. appchemical.com [appchemical.com]

- 3. 5-(4-Methyl-piperazin-1-yl)-2-nitro-benzaldehyde CAS#: 904895-82-5 [m.chemicalbook.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. vapourtec.com [vapourtec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde, a key intermediate in contemporary medicinal chemistry. The document delves into the compound's historical context, detailed synthetic protocols, thorough characterization, and its significant applications, particularly in the development of targeted therapeutics such as sirtuin inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Emergence of a Privileged Scaffold

This compound has emerged as a significant building block in the synthesis of complex pharmaceutical compounds.[1] Its structure marries the reactivity of a 2-nitrobenzaldehyde moiety with the pharmacologically favorable properties of a 4-methylpiperazine group. The piperazine ring, in particular, is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to impart desirable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] This unique combination of functionalities makes this compound a versatile intermediate for creating molecules with potential therapeutic applications in areas like oncology and metabolic disorders.

While the precise timeline of its discovery is not extensively documented, the appearance of its CAS registry number (904895-82-5) in the early 21st century aligns with the growing interest in piperazine-containing compounds in drug discovery programs.[1] This guide will explore the synthesis, characterization, and key applications of this important chemical entity.

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The general approach utilizes a halo-substituted 2-nitrobenzaldehyde and 1-methylpiperazine.

Preferred Synthetic Route: Nucleophilic Aromatic Substitution

The most common and efficient synthesis starts with 5-chloro-2-nitrobenzaldehyde. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the chloro substituent by 1-methylpiperazine.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

-

Reaction Setup: To a solution of 5-chloro-2-nitrobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.2-1.5 equivalents) and a base, typically potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel to afford the pure this compound as a solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃O₃ |

| Molecular Weight | 249.27 g/mol |

| CAS Number | 904895-82-5 |

| Appearance | White to yellow solid |

| Melting Point | Not consistently reported, varies with purity |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. Expected signals include those for the aldehyde proton, the aromatic protons, and the protons of the 4-methylpiperazine moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Key signals correspond to the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the piperazine ring and methyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch of the aldehyde and the N-O stretching vibrations of the nitro group.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ being observed.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules, most notably in the development of kinase and sirtuin inhibitors.

Key Intermediate in the Synthesis of SIRT6 Inhibitors

A significant application of this compound is as a precursor in the synthesis of inhibitors for Sirtuin 6 (SIRT6), a histone deacetylase that has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes.[3][4]

Synthetic Workflow:

Sources

- 1. Buy this compound [smolecule.com]

- 2. 5-(4-Methyl-piperazin-1-yl)-2-nitro-benzaldehyde(904895-82-5) 1H NMR [m.chemicalbook.com]

- 3. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

potential biological activity of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

This compound stands at the intersection of well-validated pharmacophores. The structured, hypothesis-driven approach detailed in this guide—from computational prediction to targeted in vitro assays for anticancer and antimicrobial activities—provides a robust pathway for its evaluation. Positive results from the initial cytotoxicity and MIC screens would warrant progression to more advanced mechanism-of-action studies, including broader kinase profiling, apoptosis assays, and time-kill kinetic studies. The ultimate goal is to generate a comprehensive data package to determine if this molecule represents a viable starting point for a new drug discovery program. [30]

References

-

Biobide. What is an Inhibition Assay? Available from: [Link]

-

Stanford University. A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230. Available from: [Link]

-

Jamal, S., et al. Computational analysis and predictive modeling of small molecule modulators of microRNA. bioRxiv. 2012. Available from: [Link]

-

BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]

-

Nantasenamat, C., et al. Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery. 2010. Available from: [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. 2005. Available from: [Link]

-

Nantasenamat, C., et al. Advances in computational methods to predict the biological activity of compounds. Semantic Scholar. 2010. Available from: [Link]

-

Reker, D., et al. New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. 2001. Available from: [Link]

-

Thienthanasit, R., et al. Bioassays for anticancer activities. Molecular Medicine Reports. 2012. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis. Available from: [Link]

-

Kim, H. J., et al. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Investigational New Drugs. 2007. Available from: [Link]

-

National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. 2012. Available from: [Link]

-

Valgas, C., et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods. 2007. Available from: [Link]

-

ACS Publications. Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. 2024. Available from: [Link]

-

BioIVT. Enzyme Inhibition & DDI Studies. Available from: [Link]

-

ResearchGate. Targeting enzyme inhibitors in drug discovery. 2022. Available from: [Link]

-

ResearchGate. Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. 2022. Available from: [Link]

-

Butler, M. S., et al. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. The Lancet Microbe. 2024. Available from: [Link]

-

National Cancer Institute. Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases. 2023. Available from: [Link]

-

Bentham Science. Screening Strategies to Identify New Antibiotics. Current Drug Targets. 2015. Available from: [Link]

-

MDPI. Mechanism-Based Approach to New Antibiotic Producers Screening among Actinomycetes in the Course of the Citizen Science Project. Antibiotics. 2022. Available from: [Link]

-

Gdovin, M. J. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Journal of Clinical & Experimental Oncology. 2017. Available from: [Link]

-

ResearchGate. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. 2015. Available from: [Link]

-

de Oliveira, R., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2019. Available from: [Link]

-

Pharmascope. Biological Activities of Piperazine Derivatives: A Comprehensive Review. 2024. Available from: [Link]

-

Renhowe, P. A., et al. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E. 2010. Available from: [Link]

-

Kumar, A., et al. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters. 2009. Available from: [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. 2024. Available from: [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. 2021. Available from: [Link]

-

Preprints.org. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. 2024. Available from: [Link]

-

ResearchGate. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. 2023. Available from: [Link]

-

ResearchGate. Synthesis of m-nitrobenzaldehyde. 2003. Available from: [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. 2013. Available from: [Link]

Sources

- 1. 904895-82-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. appchemical.com [appchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ojs.wiserpub.com [ojs.wiserpub.com]

- 12. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - CAS:904895-82-5 - Sunway Pharm Ltd [3wpharm.com]

- 15. cs230.stanford.edu [cs230.stanford.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Buy this compound [smolecule.com]

- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bellbrooklabs.com [bellbrooklabs.com]

- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

The Strategic Development of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde Derivatives: A Technical Guide for Therapeutic Innovation

Abstract

The 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde scaffold represents a privileged starting point in medicinal chemistry, offering a unique combination of reactive functionalities and a pharmacophoric piperazine moiety. This technical guide provides an in-depth exploration of this core structure, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the strategic rationale behind its synthesis, detailed experimental protocols for its preparation and derivatization, and a comprehensive analysis of the structure-activity relationships (SAR) that govern its biological effects. This guide will focus on key therapeutic areas, including oncology and metabolic diseases, providing field-proven insights into the design and evaluation of novel drug candidates based on this versatile chemical entity.

Introduction: The Pharmacological Significance of the Piperazine-Nitrobenzaldehyde Core

The this compound molecule, with the chemical formula C₁₂H₁₅N₃O₃, integrates three key chemical features that make it a highly valuable starting material in drug discovery[1].

-

The Benzaldehyde Group: This reactive aldehyde functionality serves as a versatile chemical handle for the synthesis of a wide array of derivatives, most notably through condensation reactions with amines to form Schiff bases[1].

-

The Ortho-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the adjacent aldehyde. Furthermore, the nitro group itself is a well-established pharmacophore in various antimicrobial and anticancer agents[2].

-

The 4-Methylpiperazine Moiety: The piperazine ring is a common constituent in numerous FDA-approved drugs, prized for its ability to improve pharmacokinetic properties such as solubility and bioavailability. The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors, enhancing interactions with biological targets[3].

The strategic combination of these three components in a single molecule provides a robust platform for generating diverse chemical libraries with a high potential for biological activity.

Synthesis and Characterization of the Core Scaffold

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The general approach involves the reaction of a suitable 2-nitrobenzaldehyde derivative with 1-methylpiperazine.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for nucleophilic aromatic substitution on activated aromatic rings.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol[1].

-

Addition of Reagent: Add 1-methylpiperazine (1.1 equivalents) to the solution. The reaction can be conducted under either acidic or basic conditions to facilitate the substitution[1].

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo[1].

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound[1].

Characterization Data

The structural identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, and the protons of the methyl and piperazine groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the methyl and piperazine moieties. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (249.27 g/mol )[1]. |

| Infrared (IR) | Characteristic absorption bands for the aldehyde C=O stretch, the N-O stretches of the nitro group, and C-N stretching of the piperazine ring. |

Derivatives and Analogs: Therapeutic Applications

The this compound scaffold has served as a starting point for the development of compounds with a range of biological activities.

SIRT6 Inhibitors for the Treatment of Diabetes

A notable application of this scaffold is in the development of inhibitors for Sirtuin 6 (SIRT6), a histone deacetylase that is a potential therapeutic target for type 2 diabetes[4].

Researchers have identified 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a potent SIRT6 inhibitor. This compound is a derivative of the core scaffold where the aldehyde group has been replaced by an amine group.

| Compound | Assay | Result | Reference |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) | Fluor de Lys (FDL) Assay (SIRT6 inhibition) | IC₅₀ = 4.93 µM | [4] |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) | Surface Plasmon Resonance (SPR) | K_D = 9.76 µM | [4] |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) | Isothermal Titration Calorimetry (ITC) | K_D = 10 µM | [4] |

In a mouse model of type 2 diabetes, this compound was shown to significantly increase the levels of glucose transporter GLUT-1, leading to a reduction in blood glucose levels[4]. Importantly, the compound exhibited high selectivity for SIRT6 over other histone deacetylases (SIRT1-3 and HDAC1-11)[4].

Anticancer Agents

The piperazine and nitroaromatic moieties are well-represented in anticancer drug discovery[3][5]. Derivatives of this compound, particularly Schiff base derivatives, are being explored for their cytotoxic effects against various cancer cell lines.

Piperazine-containing compounds can induce apoptosis in cancer cells through multiple pathways. Studies on related compounds have shown that they can enhance the release of mitochondrial cytochrome c, leading to the activation of caspase-9. Additionally, they can increase the activation of caspase-8, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways[6]. The azomethine group (-CH=N-) in Schiff base derivatives is often implicated in their anticancer mechanism[7].

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold is crucial for optimizing its biological activity.

Key Modification Points

Caption: Key points for structure-activity relationship studies.

Insights from Analogs

-

Aldehyde Group (R1): Conversion of the aldehyde to a Schiff base by reacting with various amines can lead to a diverse library of compounds with potentially enhanced biological activity. The nature of the substituent on the imine nitrogen can significantly impact potency and selectivity[7]. The conversion to an aniline, as seen in the SIRT6 inhibitor, demonstrates that this position is critical for target engagement[4].

-

Piperazine Moiety (R2): The N-methyl group on the piperazine can be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk, which can influence target binding and pharmacokinetic properties.

-

Aromatic Ring (R3): The introduction of additional substituents on the benzaldehyde ring can alter the electronic properties of the molecule and provide additional points of interaction with the target protein.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives, standardized in vitro assays are essential.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for anticancer compounds[6].

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals[6].

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Protocol: Fluorometric SIRT6 Inhibition Assay

This assay is used to screen for inhibitors of SIRT6 activity.

-

Reagent Preparation: Prepare SIRT6 assay buffer, SIRT6 enzyme solution, substrate solution (containing a fluorogenic acetylated peptide and NAD+), and developer solution as per the kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the SIRT6 enzyme solution to wells containing either the test compound, a known inhibitor (e.g., nicotinamide) as a positive control, or assay buffer as a negative control. Incubate briefly at 37°C.

-

Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction. Incubate at 37°C for 60 minutes.

-

Development: Add the developer solution to each well to stop the deacetylation reaction and generate a fluorescent signal from the deacetylated substrate. Incubate for 10-30 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).

-

Data Analysis: Calculate the percentage of SIRT6 inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse libraries of derivatives, while the inherent pharmacological properties of its constituent moieties provide a strong foundation for biological activity. The successful development of a potent and selective SIRT6 inhibitor from this scaffold highlights its potential in addressing metabolic diseases. Furthermore, the known anticancer properties of related piperazine and nitroaromatic compounds suggest that derivatives of this core structure are worthy of further investigation as cytotoxic agents. Future research should focus on the synthesis and evaluation of a broader range of analogs to establish more comprehensive structure-activity relationships for various therapeutic targets. Elucidating the specific mechanisms of action for any observed anticancer activity will also be crucial for the rational design of next-generation drug candidates.

References

-

Al-Oqail, M. M., El-Shaer, S. S., Al-Jenoobi, F. I., & Al-Suwayeh, S. A. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 285-291. [Link]

-

Abdul Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International journal of molecular and cellular medicine, 11(4), 285–296. [Link]

-

Biovision. (n.d.). SIRT6 Inhibitor Screening Kit (Fluorometric). Retrieved January 1, 2026, from [Link]

-

Walayat, K., Mohsin, N. U. A., Aslam, S., & Ahmad, M. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-32. [Link]

-

Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

-

Singh, G., Dhiman, N., Sharma, P., & Singh, G. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

-

Degen, L., Salvaterra, M., Vella, S., & Nardi, D. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130–140. [Link]

-

Szabó, I., Borbás, A., Szabó, V., Kéki, S., & Zsuga, M. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(11), 3328. [Link]

-

Sharma, R., & Kumar, R. (2014). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 6(6), 233-246. [Link]

-

Kłossowski, S., Degl'Innocenti, A., & Ossowska, K. (2021). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. ACS medicinal chemistry letters, 12(8), 1309–1315. [Link]

-

ResearchGate. (n.d.). The structure-activity relationship of anticancer activity piperazine derivatives. Retrieved January 1, 2026, from [Link]

-

Chen, J., Liu, Y., Li, Y., & Zhang, Y. (2018). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC advances, 8(63), 36125–36129. [Link]

-

El-Sayed, W. M., Ali, O. M., & El-Deen, I. M. (2016). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. World Journal of Organic Chemistry, 4(2), 29-37. [Link]

-

Degen, L., Salvaterra, M., & Vella, S. (1972). Antimicrobial activity of 5-nitro-2-furaldehyde-N'-methyl-N-piperazinoacethydrazone, a new hydrosoluble nitrofurane derivative. I. In vivo antibacterial activity. Chemotherapy, 17(3), 175–181. [Link]

-

Kumar, R., & Kumar, S. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Current drug discovery technologies, 14(1), 13–31. [Link]

-

Saipriya, D., Prakash, A., Kini, S. G., Bhatt, G. V., Pai, K. S. R., Biswas, S., & Shameer, M. K. (2018). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian journal of pharmaceutical education and research, 52(4s), s131–s142. [Link]

-

ResearchGate. (n.d.). GC-MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... Retrieved January 1, 2026, from [Link]

-

Al-Bayati, R. I. H., & Al-Amiery, A. A. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481–492. [Link]

-

Li, L., Zhang, Y., Wang, Y., Li, Y., & Li, Y. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline Derivatives as a New Class of SIRT6 Inhibitors. Bioorganic & medicinal chemistry letters, 30(16), 127215. [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 4-methyl-2-nitro-. Retrieved January 1, 2026, from [Link]

-

NIST. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. Retrieved January 1, 2026, from [Link]

-

El-Faham, A., & El-Sayed, W. M. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Cell biochemistry and biophysics. [Link]

-

Singh, G., Dhiman, N., Sharma, P., & Singh, G. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]

-

Walayat, K., Mohsin, N. U. A., Aslam, S., & Ahmad, M. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-32. [Link]

-

Kumar, R., & Kumar, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 346-359. [Link]

Sources

- 1. Buy this compound [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. ijmcmed.org [ijmcmed.org]

- 6. ijpsr.com [ijpsr.com]

- 7. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde, a molecule of interest in pharmaceutical research and drug development.[1] The structural complexity of this molecule, featuring an aromatic core with both electron-donating and electron-withdrawing substituents, as well as a saturated heterocyclic moiety, gives rise to distinct and interpretable spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity.

Molecular Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₂H₁₅N₃O₃ Molecular Weight: 249.27 g/mol

The molecule consists of a benzaldehyde ring substituted with a nitro group at the 2-position and a 4-methylpiperazin-1-yl group at the 5-position. The nitro group is a strong electron-withdrawing group, while the piperazine moiety is an electron-donating group. This electronic interplay significantly influences the spectroscopic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy: A Detailed Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the piperazine ring protons, the methyl group protons, and the aldehyde proton.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.4 | s | 1H | Aldehyde-H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the electron-withdrawing nature of the aromatic ring. |

| ~8.0 | d | 1H | Ar-H (ortho to CHO) | This proton is deshielded by the adjacent aldehyde and nitro groups. |

| ~7.2 | dd | 1H | Ar-H (ortho to piperazine) | This proton is shielded by the electron-donating piperazine group and coupled to two other aromatic protons. |

| ~7.0 | d | 1H | Ar-H (meta to CHO) | This proton is influenced by both the electron-donating piperazine and electron-withdrawing nitro groups. |

| ~3.4 | t | 4H | Piperazine-H (CH₂-N-Ar) | These protons are adjacent to the aromatic ring and are deshielded. |

| ~2.6 | t | 4H | Piperazine-H (CH₂-N-CH₃) | These protons are adjacent to the methyl group. |

| ~2.4 | s | 3H | Methyl-H (N-CH₃) | The methyl group protons appear as a singlet in a typical region for N-methyl groups. |

Causality in ¹H NMR: The electron-withdrawing nitro group at the 2-position and the electron-donating 4-methylpiperazin-1-yl group at the 5-position create a distinct substitution pattern on the aromatic ring. This results in a predictable set of chemical shifts and coupling patterns for the aromatic protons. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide information on all twelve carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | Aldehyde C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~155 | Ar-C (C-N piperazine) | The carbon attached to the electron-donating piperazine nitrogen is deshielded. |

| ~148 | Ar-C (C-NO₂) | The carbon bearing the nitro group is also significantly deshielded. |

| ~132 | Ar-C (C-CHO) | The carbon attached to the aldehyde group is deshielded. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~118 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~55 | Piperazine C-N-CH₃ | Carbon atoms in the piperazine ring adjacent to the methyl group. |

| ~48 | Piperazine C-N-Ar | Carbon atoms in the piperazine ring adjacent to the aromatic ring. |